molecular formula C12H14ClNO B14625558 Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- CAS No. 55949-66-1

Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-

Katalognummer: B14625558
CAS-Nummer: 55949-66-1
Molekulargewicht: 223.70 g/mol
InChI-Schlüssel: ZKONZOIYVHUCFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- is a chemical compound with the molecular formula C12H14ClNO. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- typically involves the reaction of morpholine with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .

Industrial Production Methods

In an industrial setting, the production of Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- is unique due to the presence of the 4-[1-(4-chlorophenyl)ethenyl] group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

55949-66-1

Molekularformel

C12H14ClNO

Molekulargewicht

223.70 g/mol

IUPAC-Name

4-[1-(4-chlorophenyl)ethenyl]morpholine

InChI

InChI=1S/C12H14ClNO/c1-10(14-6-8-15-9-7-14)11-2-4-12(13)5-3-11/h2-5H,1,6-9H2

InChI-Schlüssel

ZKONZOIYVHUCFD-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1=CC=C(C=C1)Cl)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.